

An In-depth Technical Guide to the Formation of Acetylsalicylic Anhydride

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Compound of Interest

Compound Name: *Acetylsalicylic anhydride*

Cat. No.: *B024242*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of **acetylsalicylic anhydride**, a derivative of acetylsalicylic acid (aspirin). This document details the synthesis, reaction mechanism, quantitative data, and experimental protocols relevant to drug development and chemical research.

Introduction

Acetylsalicylic anhydride, also known as 2-(acetyloxy)benzoic anhydride, is the symmetrical anhydride of acetylsalicylic acid. While the synthesis of acetylsalicylic acid (aspirin) via the acetylation of salicylic acid is a widely studied and fundamental organic reaction, the formation of its anhydride is a subsequent dehydration reaction. This process typically involves the coupling of two molecules of acetylsalicylic acid with the removal of a water molecule, often facilitated by a dehydrating agent. Understanding the formation of this and other related impurities is critical in the manufacturing and quality control of aspirin, as their presence can impact the stability, efficacy, and safety profile of the final drug product.

Reaction Mechanism: Dehydration of Acetylsalicylic Acid

The formation of **acetylsalicylic anhydride** from acetylsalicylic acid is a dehydration reaction. A common laboratory method for this conversion utilizes a coupling agent such as N,N'-

dicyclohexylcarbodiimide (DCC) to facilitate the removal of water.

The reaction proceeds through the following key steps:

- **Activation of the Carboxylic Acid:** The carboxylic acid group of the first acetylsalicylic acid molecule is activated by DCC. The carbodiimide nitrogen attacks the acidic proton of the carboxylic acid, followed by the carboxylate oxygen attacking the central carbon of the DCC.
- **Formation of an O-Acylisourea Intermediate:** This initial reaction forms a highly reactive O-acylisourea intermediate.
- **Nucleophilic Attack:** The carboxylate group of a second molecule of acetylsalicylic acid acts as a nucleophile and attacks the carbonyl carbon of the activated O-acylisourea intermediate.
- **Tetrahedral Intermediate Formation:** A tetrahedral intermediate is formed.
- **Product Formation and Byproduct Generation:** The tetrahedral intermediate collapses, leading to the formation of **acetylsalicylic anhydride** and N,N'-dicyclohexylurea (DCU), a stable and poorly soluble byproduct that can be removed by filtration.

Quantitative Data

The following tables summarize key quantitative data for **acetylsalicylic anhydride**.

Table 1: Physicochemical Properties of **Acetylsalicylic Anhydride**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
Molecular Formula	C ₁₈ H ₁₄ O ₇
Molecular Weight	342.30 g/mol
Melting Point	80-85 °C
Appearance	Clear thick oil, solidifies upon cooling

Table 2: Spectroscopic Data for **Acetylsalicylic Anhydride**[\[1\]](#)

Spectroscopy	Data
^1H NMR (400 MHz, CDCl_3)	δ 8.08 (d, 2H, $J = 7.9$ Hz), 7.70 (t, 2H, $J = 7.8$ Hz), 7.40 (t, 2H, $J = 7.7$ Hz), 7.19 (d, 2H, $J = 8.1$ Hz), 2.31 (s, 6H)
^{13}C NMR (100 MHz, CDCl_3)	δ 169.42, 159.29, 151.83, 135.54, 132.24, 126.29, 124.42, 121.69, 20.89
IR (KBr, cm^{-1})	1789 (br, C=O), 1728 (br, C=O), 1603 (s, C=C), 1581 (s), 1484 (s), 1451 (s), 1369 (s), 916 (s), 506 (s)
HRMS (m/z)	Calculated for $\text{C}_{18}\text{H}_{14}\text{NaO}_7$ ($M+\text{Na}$) $^+$: 365.0637, Found: 365.0638

Experimental Protocols

The following is a detailed methodology for the synthesis of **acetylsalicylic anhydride** from acetylsalicylic acid.[\[1\]](#)

Materials:

- Acetylsalicylic acid (2-acetoxybenzoic acid)
- N,N'-dicyclohexylcarbodiimide (DCC)
- Dichloromethane (CH_2Cl_2)
- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Glass filter

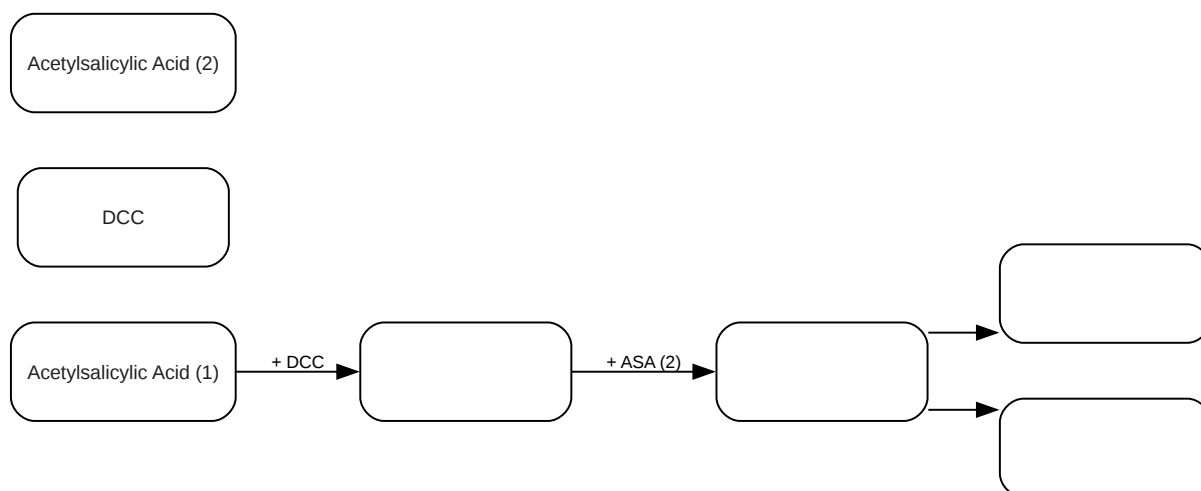
- Rotary evaporator

Procedure:

- Prepare a suspension of 2-acetoxybenzoic acid (5.0 g, 28 mmol) in 30 mL of dichloromethane.
- Prepare a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.9 g, 13.9 mmol) in 10 mL of dichloromethane.
- Add the DCC solution to the suspension of 2-acetoxybenzoic acid.
- Stir the reaction mixture at room temperature overnight.
- After the reaction is complete, filter the mixture through a glass filter to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.
- Evaporate the solvent from the filtrate.
- Dissolve the resulting residue in ethyl acetate.
- Filter the resulting suspension through a glass filter to remove any residual DCU.
- Evaporate the filtrate to yield 2-(acetyloxy)benzoic anhydride as a clear, thick oil, which solidifies upon storage at -20 °C. The reported yield is quantitative (4.6 g).^[1]

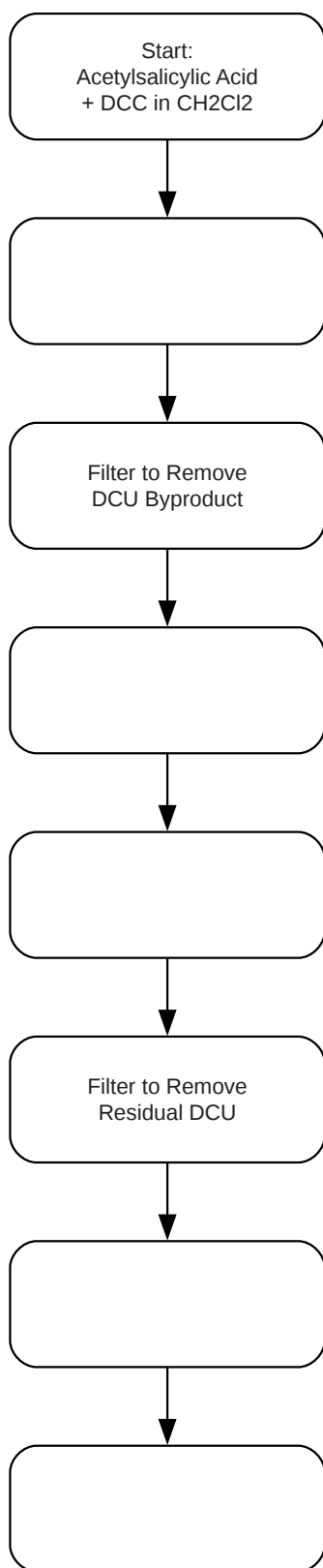
Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.



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Caption: Reaction mechanism for the DCC-mediated formation of **acetylsalicylic anhydride**.



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Caption: General experimental workflow for the synthesis of **acetylsalicylic anhydride**.

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